Cas no 912368-93-5 (2,6-dimethylpiperidin-3-amine, Mixture of diastereomers)

2,6-ジメチルピペリジン-3-アミン(ジアステレオマー混合物)は、立体異性体を混合した有機化合物です。この化合物は、ピペリジン骨格に2,6位にメチル基、3位にアミン基を有する構造特徴を持ち、医薬品中間体や不斉合成の構築ブロックとしての応用が期待されます。ジアステレオマー混合物として提供されるため、立体化学の多様性を活かした反応開発に有用です。高い反応性と安定性を兼ね備え、触媒やキラル補助剤としての利用可能性も研究されています。

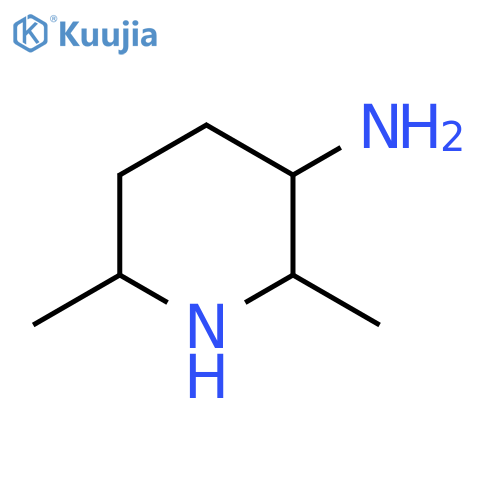

912368-93-5 structure

商品名:2,6-dimethylpiperidin-3-amine, Mixture of diastereomers

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinamine, 2,6-dimethyl-

- 2,6-Dimethylpiperidin-3-amine

- 2,6-dimethylpiperidin-3-amine, Mixture of diastereomers

-

- インチ: 1S/C7H16N2/c1-5-3-4-7(8)6(2)9-5/h5-7,9H,3-4,8H2,1-2H3

- InChIKey: NQAJSVQZNREMCL-UHFFFAOYSA-N

- ほほえんだ: N1C(C)CCC(N)C1C

じっけんとくせい

- 密度みつど: 0.854±0.06 g/cm3(Predicted)

- ふってん: 173.4±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.52±0.60(Predicted)

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476940-5.0g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 5.0g |

$2858.0 | 2023-07-10 | |

| Enamine | EN300-1476940-2500mg |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95.0% | 2500mg |

$1931.0 | 2023-09-29 | |

| 1PlusChem | 1P0289MF-5g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 5g |

$3595.00 | 2024-04-20 | |

| Enamine | EN300-1476940-0.25g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 0.25g |

$487.0 | 2023-07-10 | |

| Aaron | AR0289UR-250mg |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 250mg |

$695.00 | 2025-02-15 | |

| Enamine | EN300-1476940-0.5g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 0.5g |

$768.0 | 2023-07-10 | |

| Aaron | AR0289UR-500mg |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 500mg |

$1081.00 | 2025-02-15 | |

| Aaron | AR0289UR-5g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 5g |

$3955.00 | 2024-07-18 | |

| Aaron | AR0289UR-10g |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 10g |

$5850.00 | 2024-07-18 | |

| 1PlusChem | 1P0289MF-250mg |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers |

912368-93-5 | 95% | 250mg |

$664.00 | 2024-04-20 |

2,6-dimethylpiperidin-3-amine, Mixture of diastereomers 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

912368-93-5 (2,6-dimethylpiperidin-3-amine, Mixture of diastereomers) 関連製品

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量